3-Amino-6-tert-butyl-1-cyclopropyl-1,2-dihydropyridin-2-one
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Overview
Description
3-Amino-6-tert-butyl-1-cyclopropyl-1,2-dihydropyridin-2-one is a chemical compound with the molecular formula C₁₂H₁₈N₂O It is characterized by the presence of an amino group, a tert-butyl group, a cyclopropyl group, and a dihydropyridinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-tert-butyl-1-cyclopropyl-1,2-dihydropyridin-2-one typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions. The specific details of industrial production methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-tert-butyl-1-cyclopropyl-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyridinone derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
3-Amino-6-tert-butyl-1-cyclopropyl-1,2-dihydropyridin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-6-tert-butyl-1-cyclopropyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
3-Amino-6-tert-butyl-1-cyclopropyl-1,2-dihydropyridin-2-one: The parent compound.
3-Amino-6-tert-butyl-1-cyclopropyl-1,2-dihydropyridin-4-one: A structural isomer with different properties.
3-Amino-6-tert-butyl-1-cyclopropyl-1,2-dihydropyridin-2-thione: A sulfur analog with distinct reactivity.
Uniqueness
This compound is unique due to its specific combination of functional groups and the resulting chemical properties
Properties
Molecular Formula |
C12H18N2O |
---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
3-amino-6-tert-butyl-1-cyclopropylpyridin-2-one |
InChI |
InChI=1S/C12H18N2O/c1-12(2,3)10-7-6-9(13)11(15)14(10)8-4-5-8/h6-8H,4-5,13H2,1-3H3 |
InChI Key |
YLKRHPKWTPOFOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C(=O)N1C2CC2)N |
Origin of Product |
United States |
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